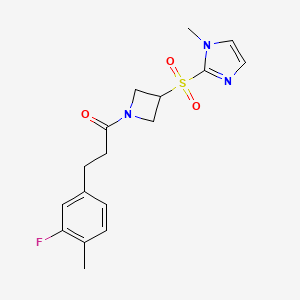
3-(3-fluoro-4-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-fluoro-4-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H20FN3O3S and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of various compounds with potential antimicrobial, antibacterial, and antifungal properties. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown promising antimicrobial activity. These compounds have been synthesized and tested against various bacteria and fungi, with some exhibiting potent activity in the minimal inhibitory concentration (MIC) range of 6.25–25.0 µg/mL. Molecular docking studies have also been conducted to predict the affinity and orientation of these compounds at the active enzyme site, demonstrating good binding affinities and interactions with surrounding amino acids (Janakiramudu et al., 2017).
Antifungal Agents and Their QSAR Studies
A novel series of N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives have been reported for their potent anti-Candida activities. These compounds, belonging to the antifungal azole class, have undergone synthesis, anti-Candida activity assessments, and QSAR studies to develop a quantitative pharmacophore model for the rational design of new antifungal azoles. The most potent compound in this series was found to be significantly more effective than traditional reference drugs, highlighting its potential as a powerful antifungal agent (Di Santo et al., 2005).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae (Xoo). The efficacy of these compounds was further validated through in vivo tests under greenhouse conditions and field trials, indicating their potential in reducing rice bacterial leaf blight. Additionally, these compounds have been shown to stimulate the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against this disease (Shi et al., 2015).
Imidazole Derivatives as Anti-Candida Agents
Imidazole analogues of fluoxetine have been developed by replacing the methylamino terminus of the aminopropane chain with the imidazole ring. These imidazoles have shown potent anti-Candida activity, outperforming miconazole and other clinical antifungal agents. The structural modification to incorporate imidazole has resulted in enhanced antifungal efficacy, offering a promising avenue for the development of new anti-Candida agents (Silvestri et al., 2004).
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-12-3-4-13(9-15(12)18)5-6-16(22)21-10-14(11-21)25(23,24)17-19-7-8-20(17)2/h3-4,7-9,14H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQBXXDCFUPUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B2564577.png)
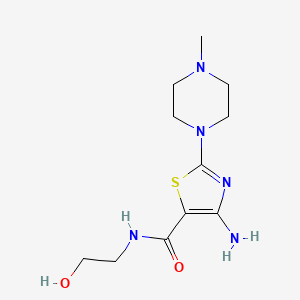


![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)
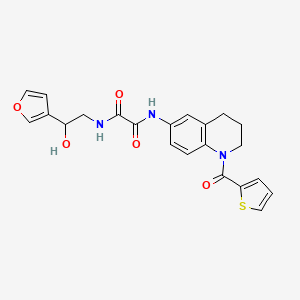
![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)
![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2564586.png)


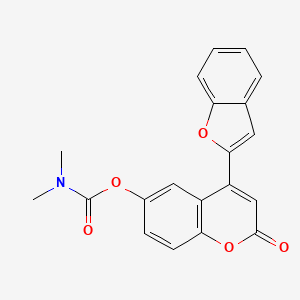
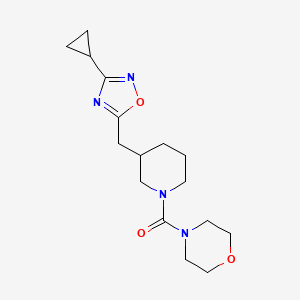
![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)
